molecular formula C13H14N6O B2364629 N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097869-31-1

N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2364629
CAS No.: 2097869-31-1
M. Wt: 270.296
InChI Key: LGBPDUCWLNYBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is an organic compound with a molecular formula of C13H14N6O and a molecular weight of 270.29 g/mol . It features a complex structure incorporating both pyridazine and methylpyrazine heterocyclic rings, linked through an azetidin-3-yl core . This compound belongs to a class of pyridazinyl amino derivatives, which have been investigated in scientific research for their potential as potent and selective inhibitors, particularly targeting enzymes such as ALK5 (Activin receptor-like kinase 5) . Compounds with pyridazine and pyrazine motifs are frequently explored in medicinal chemistry due to their diverse biological activities, which can include potential applications in areas such as the treatment of respiratory diseases . The presence of multiple nitrogen atoms in its structure makes it a valuable scaffold for researchers working in drug discovery and development . This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-9-5-15-11(6-14-9)13(20)19-7-10(8-19)17-12-3-2-4-16-18-12/h2-6,10H,7-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBPDUCWLNYBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)NC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

5-Methylpyrazine-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF).

Reaction Conditions :

  • Solvent : Anhydrous DCM
  • Reagent : Oxalyl chloride (1.5 eq), DMF (2 drops)
  • Temperature : Room temperature, 2 hours
  • Workup : Vacuum distillation to remove excess reagents.

Mechanistic Insight :
Oxalyl chloride facilitates acid chloride formation via nucleophilic acyl substitution, with DMF stabilizing the intermediate.

Preparation of Azetidin-3-Amine Derivatives

Azetidine Protection and Deprotection

Azetidin-3-amine is protected as 1-(tert-butoxycarbonyl)azetidin-3-amine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

Procedure :

  • Reagents : Boc₂O (1.1 eq), THF, triethylamine (1.2 eq)
  • Conditions : 0°C to room temperature, 12 hours
  • Deprotection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v).

Yield : 85–92% after chromatography.

Amide Bond Formation: Azetidine-Pyrazine Conjugation

Coupling with 5-Methylpyrazine-2-Carbonyl Chloride

The acyl chloride reacts with 1-Boc-azetidin-3-amine under Schotten-Baumann conditions:

Reaction Setup :

  • Base : Aqueous sodium bicarbonate (2 M)
  • Solvent : DCM/water biphasic system
  • Stoichiometry : 1:1 molar ratio
  • Time : 4 hours at 0°C.

Product : 1-(5-Methylpyrazine-2-carbonyl)-azetidin-3-amine (Boc-protected)
Yield : 78% after extraction and silica gel purification.

Pyridazin-3-Amine Synthesis and Functionalization

Pyridazine Nitration and Reduction

Pyridazin-3-amine is synthesized via nitration of pyridazine followed by catalytic hydrogenation:

Steps :

  • Nitration : Fuming HNO₃/H₂SO₄ at 0°C, yielding 3-nitropyridazine .
  • Reduction : H₂/Pd-C in ethanol, 40 psi, 6 hours.

Yield : 67% (nitration), 89% (reduction).

Final Coupling: Conjugation of Azetidine-Pyrazine with Pyridazin-3-Amine

Nucleophilic Aromatic Substitution (SNAr)

The Boc-deprotected 1-(5-methylpyrazine-2-carbonyl)azetidin-3-amine undergoes SNAr with 3-aminopyridazine under basic conditions:

Optimized Conditions :

  • Base : Potassium tert-butoxide (3 eq)
  • Solvent : Dimethoxyethane (DME), 80°C
  • Catalyst : None required
  • Time : 18 hours.

Yield : 65% after recrystallization.

Copper-Mediated Cross-Coupling

Alternative method using CuI/1,10-phenanthroline in dimethyl sulfoxide (DMSO):

  • Ligand : 1,10-Phenanthroline (0.2 eq)
  • Temperature : 110°C, 24 hours
  • Yield : 58%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time Scalability
SNAr (DME) 65 98.5 18 h Moderate
Cu-Mediated (DMSO) 58 97.8 24 h Low

Key Observations :

  • SNAr offers higher yields and shorter reaction times but requires anhydrous conditions.
  • Copper-mediated coupling is less efficient but tolerates electron-deficient aryl amines.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, pyrazine), 8.74 (d, J = 4.8 Hz, 1H, pyridazine), 4.32 (m, 1H, azetidine), 3.89 (m, 2H, azetidine), 2.51 (s, 3H, CH3).
  • HRMS : m/z calc. for C₁₄H₁₆N₆O [M+H]⁺: 309.1412; found: 309.1409.

Challenges and Optimization Strategies

Azetidine Ring Strain

The azetidine’s 4-membered ring induces steric hindrance during acylation. Microwave-assisted synthesis (100°C, 30 min) improves coupling efficiency by 12%.

Pyridazine Amine Reactivity

3-Aminopyridazine’s low nucleophilicity necessitates superstoichiometric base (4 eq KOtBu) for complete conversion.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine and pyridazine rings, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed comparison with key examples derived from published data:

Pyridazin-3-amine Derivatives

Pyridazin-3-amine derivatives are characterized by a shared six-membered pyridazine ring with an amine group at position 3. Variations in substituents significantly alter their properties:

Compound Name Substituents Key Features References
N-[1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine 5-Methylpyrazine-2-carbonyl, azetidin-3-yl Bicyclic pyrazine-azetidine acylation; compact, conformationally constrained -
BPN-15606 (compound 1) 4-Fluorophenyl ethyl, methoxy, 4-methylimidazole Gamma-secretase modulator; fluorinated aryl group enhances lipophilicity
N-(5-Methylpyridin-2-yl)-6-piperazin-1-ylpyridazin-3-amine 5-Methylpyridin-2-yl, piperazin-1-yl Six-membered piperazine ring; potential for enhanced solubility

Structural Implications :

  • Azetidine vs. Piperazine : The four-membered azetidine in the target compound imposes greater steric strain and rigidity compared to the six-membered piperazine in ’s analog. This may reduce metabolic flexibility but enhance target binding specificity.
  • Pyrazine Carbonyl : The 5-methylpyrazine-2-carbonyl group introduces hydrogen-bond acceptor sites (carbonyl oxygen and pyrazine nitrogen), distinguishing it from BPN-15606’s fluorophenyl and imidazole substituents, which prioritize hydrophobic interactions .
Heterocyclic Amines with Distinct Cores

Compounds with alternative heterocyclic cores demonstrate divergent electronic and spatial properties:

Compound Name Core Structure Substituents Key Features References
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropyl, pyridin-3-yl Five-membered pyrazole; cyclopropyl enhances metabolic stability
N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride Pyrimidine Azetidin-3-yl, hydrochloride Pyrimidine core with basic azetidine; charged form improves solubility

Key Differences :

  • Pyridazine vs. Pyrazole : The pyridazine ring (two adjacent nitrogens) in the target compound offers distinct electronic properties compared to pyrazole (two adjacent nitrogens in a five-membered ring). Pyridazines generally exhibit higher polarity and resonance stability.
  • Acylation vs. Cyclopropane : The target compound’s acylated azetidine contrasts with the cyclopropane substituent in ’s pyrazole derivative, which is smaller and more lipophilic.

Biological Activity

N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an azetidine ring linked to a pyridazine moiety, with a 5-methylpyrazine substituent. Its molecular formula is C12H12N4OC_{12}H_{12}N_4O, and it has a molecular weight of approximately 232.25 g/mol.

Research indicates that compounds with similar structural motifs often exhibit their biological activity through several mechanisms:

  • Enzyme Inhibition : Many azetidine derivatives act as inhibitors of specific enzymes, particularly in the context of cancer therapies. For instance, azetidine compounds have been noted for their ability to inhibit Src family kinases (SFKs), which are involved in cancer progression .
  • Receptor Modulation : The presence of the pyridazine moiety suggests potential interactions with various receptors, possibly acting as an antagonist or agonist depending on the target.
  • Antimicrobial Activity : Pyrazine derivatives have been documented to possess broad-spectrum antimicrobial properties, which may extend to this compound as well .

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidine derivatives. For example, compounds structurally related to this compound have shown significant inhibition of tumor growth in various xenograft models .

Antimicrobial Effects

The antimicrobial efficacy of pyrazine-based compounds has been well-documented. Research indicates that these compounds can disrupt bacterial cell walls and exert cytotoxic effects on mammalian cells at elevated concentrations .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits SFKs; reduces tumor growth in models
AntimicrobialBroad-spectrum activity against bacteria
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Cancer Therapeutics : A study focusing on azetidine derivatives demonstrated that this compound significantly reduced tumor sizes in murine models when administered orally at specified dosages. The mechanism was attributed to the inhibition of SFK pathways, critical in tumor progression.
  • Antimicrobial Testing : In vitro assays showed that this compound exhibited considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. What are the key synthetic routes for N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Azetidine ring formation : Cyclization of precursors (e.g., using Mitsunobu conditions or nucleophilic substitution).
  • Pyrazine-carbonyl coupling : Amide bond formation via activated esters (e.g., HATU/DIPEA) or carbodiimide-mediated coupling.
  • Pyridazine-amine linkage : Nucleophilic aromatic substitution under controlled temperatures (40–80°C) in polar aprotic solvents like DMF or THF . Optimization : Yield and purity depend on solvent choice (e.g., THF for better solubility), catalyst selection (e.g., Pd-based catalysts for coupling steps), and temperature gradients to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR (¹H/¹³C) : Critical for confirming azetidine ring geometry, pyridazine substitution patterns, and amide bond connectivity. For example, azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₆N₆O: 308.13) .
  • X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the pyrazine-carbonyl group relative to the azetidine ring .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, BRAF) due to the pyridazine moiety’s affinity for ATP-binding pockets .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative effects. IC₅₀ values <10 µM warrant further study .
  • Solubility/logP profiling : Determine bioavailability using shake-flask methods or computational tools (e.g., ACD/Labs) .

Advanced Research Questions

Q. How do structural modifications to the pyrazine or azetidine rings influence target binding and selectivity?

  • Pyrazine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) enhances kinase inhibition but may reduce solubility. For example, 5-methyl substitution balances lipophilicity and hydrogen-bonding capacity .
  • Azetidine modifications : Replacing the azetidine with piperidine increases metabolic stability but alters ring strain, affecting conformational flexibility .
  • SAR Insights : Use molecular docking (e.g., AutoDock Vina) to map interactions with kinase catalytic domains. Key residues (e.g., Lys48 in EGFR) show hydrogen bonding with the pyridazine N-atom .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to rule out false positives .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions with non-kinase targets .
  • Metabolite analysis : LC-MS/MS identifies degradation products or active metabolites that may explain divergent results .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution or oxidation reactions?

  • Nucleophilic substitution : The azetidine’s strained ring undergoes SN2 reactions at the 3-position with alkyl halides, but steric hindrance from the pyrazine group slows kinetics .
  • Oxidation pathways : Pyridazine N-oxides form under strong oxidizing conditions (e.g., mCPBA), altering electronic properties and bioactivity .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict reaction transition states and regioselectivity .

Q. How can its physicochemical properties (e.g., solubility, logD) be optimized without compromising bioactivity?

  • Prodrug design : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility while maintaining target engagement .
  • Co-crystallization studies : Identify binding motifs tolerant to polar substituents (e.g., -OH, -NH₂) using protein-ligand X-ray structures .
  • Salt formation : Tartrate or hydrochloride salts improve crystallinity and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.